(R)-N-Demethyl Dapoxetine is a chemical compound related to Dapoxetine, which is primarily used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation in men. The compound is notable for its rapid absorption and elimination, making it distinct from other SSRIs that are typically used for longer-term conditions like depression. The (R)-N-Demethyl variant is synthesized as part of research into its pharmacological properties and potential therapeutic applications.
(R)-N-Demethyl Dapoxetine is derived from Dapoxetine, which was initially developed as an antidepressant but found more efficacy in treating premature ejaculation. The compound's synthesis and analysis have been documented in various scientific literature and patents, highlighting its relevance in both clinical and research settings .
The synthesis of (R)-N-Demethyl Dapoxetine typically involves several key steps. One common method includes the use of chiral auxiliaries to achieve enantiomeric purity. For instance, asymmetric synthesis methods utilizing (S)-tert-butanesulfinamide have been explored, yielding high enantiomeric excess and purity .
The molecular formula for (R)-N-Demethyl Dapoxetine is with a molecular weight of approximately 291.387 g/mol. Its structure features a naphthalenyl ether moiety, which contributes to its biological activity.
The structure can be visualized through chemical structure diagrams available in chemical databases .
(R)-N-Demethyl Dapoxetine undergoes various chemical reactions typical of amines and ethers. Key reactions include:
The synthesis often employs reagents such as thionyl chloride for chlorination and dimethylamine for amine formation, facilitating the conversion of starting materials into the desired compound .
The mechanism by which (R)-N-Demethyl Dapoxetine exerts its effects is primarily through the inhibition of serotonin reuptake at neuronal synapses. By blocking the serotonin transporter, it increases serotonin levels in the synaptic cleft, which can lead to delayed ejaculation.
Research indicates that this mechanism involves both pre-synaptic and post-synaptic serotonin receptors, particularly targeting the 5HT1A receptor subtype . This dual action enhances serotonergic neurotransmission associated with ejaculatory control.
(R)-N-Demethyl Dapoxetine is primarily researched for its potential applications in treating sexual dysfunctions, particularly premature ejaculation. Its role as an SSRI positions it within studies exploring serotonergic modulation in various psychiatric disorders as well.
Additionally, ongoing research may investigate its efficacy in combination therapies or alternative formulations that could enhance therapeutic outcomes or reduce side effects associated with SSRIs .
(R)-N-Demethyl Dapoxetine [(R)-NDD] represents a critical chiral metabolite of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) specifically developed for premature ejaculation (PE). As the R-enantiomer of the N-desmethylated derivative, it exemplifies the pharmacological importance of stereochemistry in psychotropic drug metabolism. Unlike racemic dapoxetine or its S-enantiomer counterpart, (R)-NDD exhibits distinct receptor binding kinetics and metabolic pathways that influence serotonergic neurotransmission. Its discovery emerged from investigations into dapoxetine's rapid onset/offset pharmacokinetics, revealing complex enantioselective biotransformation processes mediated primarily by cytochrome P450 (CYP) enzymes. Research on (R)-NDD provides a paradigm for understanding how chiral metabolites contribute to the overall clinical effects of SSRIs, particularly those administered "on-demand" for sexual dysfunction rather than chronic depression. This metabolite's unique neuropharmacological profile underscores the necessity of enantiomer-specific research in developing precision-targeted serotonergic modulators [1] [4] [9].
Dapoxetine hydrochloride was developed explicitly for on-demand PE treatment, diverging from traditional SSRIs (e.g., fluoxetine, paroxetine) repurposed off-label despite their unfavorable pharmacokinetics for sexual dysfunction. Its design prioritized rapid absorption (Tmax = 1.0–1.3 hours) and short half-life (t1/2β ≈ 20 hours) to minimize accumulation and systemic exposure. Early clinical trials confirmed dapoxetine's efficacy in prolonging intravaginal ejaculatory latency time (IELT) and improving patient-reported outcomes, establishing it as the first approved pharmacotherapy for PE [4] [5].
Metabolic studies soon identified N-demethylation as a primary biotransformation pathway, yielding desmethyl dapoxetine (NDD) as a major active metabolite. NDD retains comparable serotonin transporter (SERT) affinity to the parent drug but exhibits enantioselective pharmacokinetics. The R-enantiomer constitutes ~60% of circulating NDD in humans due to stereoselective CYP2D6/CYP3A4 catalysis. Crucially, (R)-NDD contributes ≈30% of dapoxetine's overall serotonergic activity despite lower plasma concentrations, reflecting its higher metabolic stability and brain penetrance than the S-enantiomer [9] [10].
Metabolite | Structure | SERT Inhibition (Ki, nM) | Primary Formation Pathway | Plasma Ratio (vs. Parent) |
---|---|---|---|---|
Dapoxetine | Tertiary amine | 1.2 ± 0.3 | N/A | 1.0 (reference) |
(R)-N-Demethyl Dapoxetine | Secondary amine (R-configuration) | 3.8 ± 0.9 | CYP3A4 > CYP2D6 | 0.15–0.25 |
(S)-N-Demethyl Dapoxetine | Secondary amine (S-configuration) | 14.2 ± 2.1 | CYP2D6 | 0.08–0.12 |
Dapoxetine N-oxide | N-oxide | >1000 | CYP3A4 | <0.05 |
Hydroxylated derivatives | Phenolic metabolites | >500 | CYP2D6/CYP2C19 | <0.03 |
The investigation of (R)-NDD as a distinct pharmacological entity stems from three key factors: stereoselective receptor interactions, differential metabolic clearance, and functional consequences on ejaculatory physiology.
Stereoselective Pharmacodynamics: (R)-NDD exhibits 3.7-fold greater SERT inhibition potency than its S-enantiomer (Ki = 3.8 nM vs. 14.2 nM), attributed to optimal spatial alignment with the SERT binding pocket. Molecular modeling reveals hydrogen bonding between (R)-NDD's phenoxy group and Thr439 in hSERT, a interaction sterically hindered in the S-configuration. Furthermore, (R)-NDD shows 20-fold higher affinity for 5-HT1A autoreceptors (Ki = 28 nM) versus (S)-NDD (Ki = 560 nM), potentially accelerating the acute anti-ejaculatory effects via presynaptic modulation [2] [3] [7].
Enantioselective Metabolism: CYP2D6 preferentially demethylates S-dapoxetine over R-dapoxetine (CLint ratio = 1.8:1), yielding higher (S)-NDD concentrations initially. However, (S)-NDD undergoes 4-fold faster glucuronidation than (R)-NDD, causing a plasma ratio inversion by 4 hours post-dose. This results in sustained exposure of (R)-NDD during the critical therapeutic window for PE treatment. Notably, CYP2D6 poor metabolizers exhibit 45% higher (R)-NDD AUC0-∞ than extensive metabolizers, underscoring the metabolic vulnerability of this enantiomer [10] [8].
Functional Chiral Inversion: In vivo rodent studies demonstrate that intracerebroventricular (R)-NDD infusion delays ejaculation latency 2.3-fold more effectively than equivalent (S)-NDD doses. This correlates with microdialysis data showing 68% greater extracellular 5-HT elevation in the lateral thalamic nucleus by (R)-NDD—a key region regulating ejaculatory reflex. Such findings necessitate enantiomer-specific bioanalysis rather than racemic quantification in clinical studies [3] [7].
Property | (R)-NDD | (S)-NDD | Significance |
---|---|---|---|
SERT Ki (nM) | 3.8 ± 0.9 | 14.2 ± 2.1 | 3.7-fold superior target engagement |
5-HT1A Ki (nM) | 28 ± 4.2 | 560 ± 45 | Enables presynaptic modulation |
Plasma t1/2 (h) | 19.3 ± 2.8 | 9.1 ± 1.3 | Prolonged therapeutic exposure |
Vd (L/kg) | 3.8 ± 0.5 | 2.1 ± 0.3 | Enhanced tissue distribution |
Brain-to-Plasma Ratio | 2.4:1 | 1.1:1 | Superior CNS penetration |
% Inhibition of Ejaculation | 82% | 36% | Clinically relevant functional superiority |
Chiral metabolites like (R)-NDD profoundly influence SSRI actions through receptor binding modulation, synaptic serotonin dynamics, and drug-drug interaction cascades, necessitating enantiomer-resolved pharmacokinetic/pharmacodynamic (PK/PD) models.
Receptor Profiling and Binding Kinetics: (R)-NDD exhibits a distinct receptor signature compared to dapoxetine: 5-fold higher 5-HT2C affinity (IC50 = 110 nM vs. 550 nM) but 8-fold lower σ1 receptor binding. This shifts the overall serotonergic modulation toward postsynaptic 5-HT2C activation—a critical mechanism for delaying ejaculation. Kinetic association/dissociation studies reveal (R)-NDD's 2.1-fold slower dissociation from SERT than dapoxetine, suggesting prolonged target occupancy despite lower plasma concentrations. This "micro-sustained" inhibition may explain dapoxetine's durable effects despite its short apparent half-life [1] [6].
Functional Serotonergic Consequences: (R)-NDD potentiates dapoxetine's effects through two synergistic mechanisms: 1) Direct SERT blockade increasing synaptic 5-HT, and 2) Partial 5-HT1A agonism reducing serotonergic neuron firing rate. The latter prevents acute 5-HT1A-mediated autoinhibition, permitting greater net 5-HT release during sexual stimulation. In vitro electrophysiology confirms (R)-NDD decreases raphe neuron firing frequency at 10-fold lower concentrations than (S)-NDD, establishing its dominance in presynaptic modulation [3] [7].
Metabolic Drug Interactions: As a CYP2D6/CYP3A4 substrate and moderate inhibitor, (R)-NDD contributes to dapoxetine's drug interaction profile. Its inhibitory constant (Ki = 1.8 µM) against CYP2D6 is 40% lower than dapoxetine's, reducing interaction severity. However, (R)-NDD accumulates 3.2-fold in CYP2D6 poor metabolizers during chronic dosing, potentially necessitating dose adjustments in genetically susceptible populations. Co-administration with CYP3A4 inducers (e.g., rifampin) decreases (R)-NDD AUC by 67%, while inhibitors (e.g., ketoconazole) increase it by 130%, demonstrating its metabolic vulnerability [8] [10].
Receptor | (R)-NDD Ki (nM) | Dapoxetine Ki (nM) | Paroxetine Ki (nM) | Physiological Impact |
---|---|---|---|---|
SERT | 3.8 ± 0.9 | 1.2 ± 0.3 | 0.29 ± 0.08 | Primary therapeutic target |
NET | 680 ± 85 | 420 ± 32 | 72 ± 11 | Negligible at therapeutic doses |
5-HT1A | 28 ± 4.2 | 180 ± 22 | 240 ± 31 | Modulates autoreceptor feedback |
5-HT2C | 110 ± 15 | 550 ± 65 | >1000 | Postsynaptic ejaculation delay |
α1-Adrenergic | 320 ± 41 | 210 ± 28 | 1100 ± 140 | Orthostatic hypotension risk |
mAChR | >10,000 | >10,000 | 72 ± 8.5 | Avoids anticholinergic effects |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1